![molecular formula C11H17BClNO3 B1373598 [4-(モルフォリン-4-イルメチル)フェニル]ボロン酸塩酸塩 CAS No. 1335234-36-0](/img/structure/B1373598.png)
[4-(モルフォリン-4-イルメチル)フェニル]ボロン酸塩酸塩
説明
“[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride” is a chemical compound with the CAS Number: 1335234-36-0 . It has a molecular weight of 257.52 and is typically in solid form . It is used as a research chemical for the preparation of biologically and pharmacologically active molecules .
Molecular Structure Analysis
The IUPAC name of this compound is “4-(4-morpholinylmethyl)phenylboronic acid hydrochloride” and its InChI Code is "1S/C11H16BNO3.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h1-4,14-15H,5-9H2;1H" .Physical And Chemical Properties Analysis
“[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride” is a solid .科学的研究の応用
有機合成
[4-(モルフォリン-4-イルメチル)フェニル]ボロン酸塩酸塩: は、特に鈴木-宮浦クロスカップリング反応における有機合成に利用されます 。この反応は、炭素-炭素結合を形成するために不可欠であり、複雑な有機分子の合成における重要なステップです。ボロン酸は、さまざまなハロゲン化物基質のカップリングパートナーとして働き、潜在的な医薬品用途を持つビアリール化合物の構築を可能にします。
センサー開発
[4-(モルフォリン-4-イルメチル)フェニル]ボロン酸塩酸塩を含むボロン酸は、ジオールやその他のルイス塩基と可逆的な共有結合複合体を形成する能力で知られています 。この特性は、糖やその他の生物学的分析物を検出するためのセンサーの開発において利用されます。この化合物は、感度が高く選択的な検出システムを作成するために、ポリマーやその他の材料に組み込むことができます。
材料科学
材料科学では、[4-(モルフォリン-4-イルメチル)フェニル]ボロン酸塩酸塩は、材料の表面特性を修飾するために使用できます 。さまざまな基質にグラフトして、生体分子のための結合部位など、特定の機能を導入することができ、これは組織工学またはバイオセンシングアプリケーション向けの生物活性材料を作成するのに役立ちます。
バイオテクノロジー
この化合物はジオールに対する親和性が高いため、バイオテクノロジーでは、糖タンパク質やその他の糖複合体の標識または修飾に役立ちます 。このアプリケーションは、細胞表面マーカーやタンパク質相互作用を研究するため、および特定の糖タンパク質を標的とする治療薬を開発するために不可欠です。
クロマトグラフィー
[4-(モルフォリン-4-イルメチル)フェニル]ボロン酸塩酸塩: は、アフィニティークロマトグラフィーを使用して、糖タンパク質などの糖修飾生体分子を分離および精製するために使用できます 。ボロン酸部分は、糖に存在するジオールに選択的に結合するため、複雑な混合物から糖タンパク質、糖脂質、その他の糖複合体を標的に分離することができます。
治療法
[4-(モルフォリン-4-イルメチル)フェニル]ボロン酸塩酸塩を含むボロン酸は、治療薬の開発における使用について研究が進められています 。さまざまな生物学的分子と相互作用する能力は、特に酵素阻害剤の分野や、がんや糖尿病などの疾患に対する潜在的な治療法において、創薬の可能性を広げます。
作用機序
Target of Action
The primary target of [4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by [4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of various biologically and pharmacologically active molecules .
Pharmacokinetics
It is known that the compound has a molecular weight of 25752 , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of [4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride’s action are primarily related to its role in the SM coupling reaction . By facilitating the formation of new carbon–carbon bonds, the compound contributes to the synthesis of various biologically and pharmacologically active molecules .
Action Environment
The action, efficacy, and stability of [4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride can be influenced by various environmental factors. For instance, the SM coupling reaction, in which the compound plays a key role, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.
特性
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h1-4,14-15H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHUHFLLLSCYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCOCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1335234-36-0 | |
| Record name | [4-(morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1373516.png)
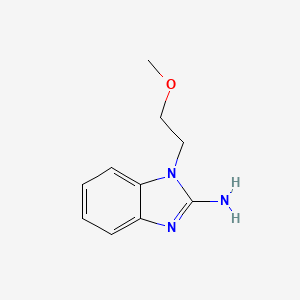
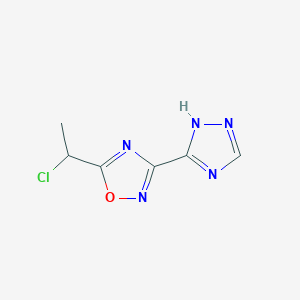
![5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1373520.png)
![1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1373521.png)
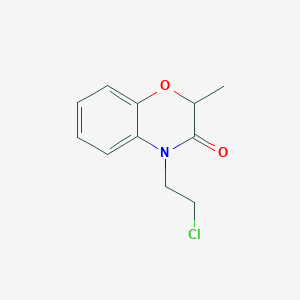



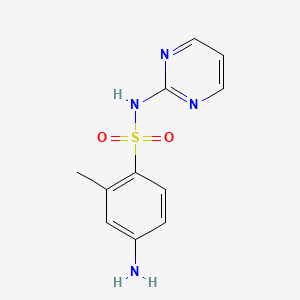
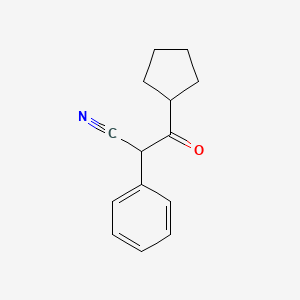
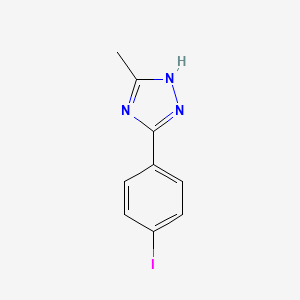
![tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate](/img/structure/B1373535.png)
